

Technical Guide: Physicochemical Properties and Synthesis of (Butylamino)acetonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Butylamino)acetonitrile

Cat. No.: B146144

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key physicochemical properties of **(Butylamino)acetonitrile**, specifically its boiling point and density. Detailed experimental protocols for the determination of these properties are presented to ensure accurate and reproducible results in a laboratory setting. Furthermore, this guide outlines the synthetic workflow for **(Butylamino)acetonitrile**, a versatile building block in organic synthesis, particularly in the development of nitrogen-containing heterocyclic compounds relevant to agrochemical and pharmaceutical research.

Physicochemical Properties

(Butylamino)acetonitrile is a chemical intermediate with properties that are crucial for its handling, purification, and application in synthetic chemistry. The primary physical constants, boiling point and density, are summarized below.

Data Presentation

The experimentally determined boiling point and density of **(Butylamino)acetonitrile** are presented in Table 1.

Property	Value	Conditions
Boiling Point	85 °C	at 9 mmHg
Density	0.891 g/mL	at 25 °C

Experimental Protocols

Accurate determination of the physicochemical properties of a compound is fundamental for its characterization and use in further applications. The following sections detail the methodologies for measuring the boiling point and density of **(Butylamino)acetonitrile**.

Determination of Boiling Point under Reduced Pressure

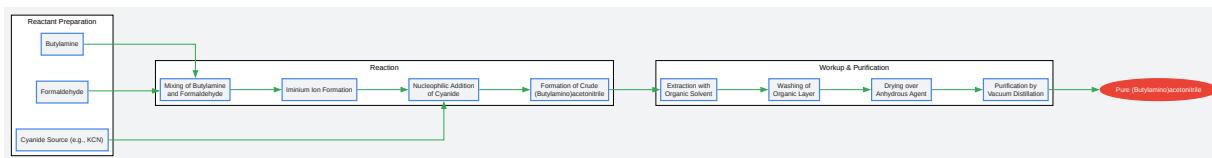
Given that **(Butylamino)acetonitrile** has a relatively high boiling point at atmospheric pressure, vacuum distillation is the preferred method for its purification and the determination of its boiling point to prevent potential decomposition.

Methodology:

- Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry. Connect the apparatus to a vacuum pump with a manometer to monitor the pressure.
- Sample Preparation: Place a small volume of crude **(Butylamino)acetonitrile** and a magnetic stir bar or boiling chips into the round-bottom flask.
- Distillation:
 - Begin stirring the sample and gradually apply vacuum to the system, adjusting to the desired pressure (e.g., 9 mmHg).
 - Slowly heat the distillation flask using a heating mantle.
 - Observe the temperature on the thermometer. The boiling point is the temperature at which the vapor and liquid are in equilibrium, characterized by a steady condensation of the liquid on the thermometer bulb.

- Record the stable temperature reading from the thermometer and the corresponding pressure from the manometer. This temperature is the boiling point of the substance at that specific reduced pressure.[\[1\]](#)

Determination of Density


The density of a liquid can be accurately determined using a pycnometer or by measuring the mass of a known volume.

Methodology using a Graduated Cylinder and Balance:

- Mass of Empty Cylinder: Place a clean and dry graduated cylinder on an analytical balance and tare its mass.
- Volume Measurement: Carefully transfer a precise volume of **(Butylamino)acetonitrile** (e.g., 10 mL) into the graduated cylinder. Record the exact volume, reading the bottom of the meniscus.
- Mass of Cylinder with Liquid: Place the graduated cylinder containing the liquid back on the analytical balance and record the total mass.
- Calculation:
 - Subtract the mass of the empty graduated cylinder from the total mass to determine the mass of the **(Butylamino)acetonitrile**.
 - Calculate the density by dividing the mass of the liquid by its volume (Density = Mass / Volume). For accurate results, this procedure should be repeated multiple times, and the average value should be reported.

Synthesis of **(Butylamino)acetonitrile**: Experimental Workflow

(Butylamino)acetonitrile can be synthesized via a Strecker-type reaction involving butylamine, formaldehyde, and a cyanide source. The general experimental workflow is depicted below.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **(Butylamino)acetonitrile**.

This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug development, providing essential data and methodologies for the handling and application of **(Butylamino)acetonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties and Synthesis of (Butylamino)acetonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146144#boiling-point-and-density-of-butylamino-acetonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com